4-(2-Bromophenyl)-2-(pyridin-2-yl)thiazole

Catalog No.
S15504557
CAS No.
M.F
C14H9BrN2S
M. Wt
317.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Bromophenyl)-2-(pyridin-2-yl)thiazole

Product Name

4-(2-Bromophenyl)-2-(pyridin-2-yl)thiazole

IUPAC Name

4-(2-bromophenyl)-2-pyridin-2-yl-1,3-thiazole

Molecular Formula

C14H9BrN2S

Molecular Weight

317.21 g/mol

InChI

InChI=1S/C14H9BrN2S/c15-11-6-2-1-5-10(11)13-9-18-14(17-13)12-7-3-4-8-16-12/h1-9H

InChI Key

HUVFOHJGDUBSEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=N3)Br

4-(2-Bromophenyl)-2-(pyridin-2-yl)thiazole is a heterocyclic compound characterized by a thiazole ring fused with a bromophenyl and a pyridine moiety. This compound's structure can be represented as follows:

  • Thiazole Ring: A five-membered ring containing sulfur and nitrogen.
  • Bromophenyl Group: A phenyl ring substituted with a bromine atom at the para position.
  • Pyridine Group: A six-membered aromatic ring containing one nitrogen atom.

The molecular formula for 4-(2-Bromophenyl)-2-(pyridin-2-yl)thiazole is C11H8BrN3SC_{11}H_{8}BrN_{3}S, and it has a molecular weight of approximately 284.17 g/mol. The presence of the bromine atom enhances the compound's reactivity, making it suitable for various chemical transformations.

, including:

  • Nucleophilic Substitution Reactions: The bromine atom on the phenyl group can act as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached, resulting in various substituted products.
  • Coupling Reactions: This compound can be used in coupling reactions to form biaryl compounds, often utilized in medicinal chemistry for drug development.
  • Cyclization Reactions: The thiazole ring can undergo cyclization with various electrophiles, leading to more complex structures.

The biological activity of 4-(2-Bromophenyl)-2-(pyridin-2-yl)thiazole has been explored in various studies. It has shown potential as an anti-parasitic agent against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that derivatives of thiazoles exhibit significant activity against this parasite, with structure-activity relationship studies suggesting that modifications to the bromophenyl and pyridine groups can enhance efficacy .

Additionally, compounds containing thiazole rings have been investigated for their antimicrobial and anti-inflammatory properties, indicating a broad spectrum of biological activities.

The synthesis of 4-(2-Bromophenyl)-2-(pyridin-2-yl)thiazole typically involves several steps:

  • Formation of Thiazole: The thiazole ring is synthesized through condensation reactions involving thioketones and α-bromo ketones or aldehydes.
  • Bromination: The phenyl group can be brominated using bromine or N-bromosuccinimide (NBS) under appropriate conditions to introduce the bromine substituent.
  • Pyridine Introduction: The pyridine moiety can be introduced via nucleophilic substitution or coupling reactions with pyridine derivatives.

These synthetic pathways allow for the preparation of various derivatives by altering substituents on the thiazole or phenyl rings.

4-(2-Bromophenyl)-2-(pyridin-2-yl)thiazole has several applications in:

  • Medicinal Chemistry: Due to its biological activity against parasites and potential anti-cancer properties, it serves as a lead compound for drug development.
  • Fluorescent Probes: Its structure allows it to be used in molecular probes for biological imaging and detection applications due to its luminescent properties .
  • Material Science: Thiazole derivatives are explored for their electronic properties in organic electronics and photonic devices.

Interaction studies involving 4-(2-Bromophenyl)-2-(pyridin-2-yl)thiazole focus on its binding affinity with biological targets such as enzymes and receptors. Molecular docking studies have demonstrated that modifications to this compound can significantly influence its binding interactions, thereby affecting its biological activity. For example, variations in substituents on the pyridine or phenyl groups alter the compound's ability to inhibit specific enzymes related to disease processes .

Several compounds share structural similarities with 4-(2-Bromophenyl)-2-(pyridin-2-yl)thiazole. Here are some notable examples:

Compound NameStructureUnique Features
4-(4-Bromophenyl)-1,3-thiazoleStructureContains a different nitrogen positioning; potential for different biological activities.
5-(Bromophenyl)-1,3-thiazoleStructureVaries in substitution pattern; may exhibit distinct pharmacological effects.
4-(3-Pyridyl)-1,3-thiazoleStructureDifferent pyridine substitution; explored for anti-cancer properties.

These compounds highlight the uniqueness of 4-(2-Bromophenyl)-2-(pyridin-2-yl)thiazole due to its specific substitution patterns and resultant biological activities, making it an interesting subject for further research in drug development and chemical biology.

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Exact Mass

315.96698 g/mol

Monoisotopic Mass

315.96698 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-11-2024

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